
3-Amino-3-phenylpropanoic acid
Overview
Description
3-Amino-3-phenylpropanoic acid (CAS: 1664-54-6, C₉H₁₁NO₂) is a β-amino acid characterized by a phenyl group substituted at the β-carbon of the propanoic acid backbone. Its molecular weight is 165.19 g/mol, and it exists in enantiomeric forms, such as (R)- and (S)-configurations, which are critical for its biological activity . This compound is synthesized via condensation of aldehydes with malonic acid and ammonium acetate under reflux conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-3-phenylpropanoic acid can be synthesized through several methods. One common approach involves the enzymatic resolution of the racemic N-acetyl form using microorganisms with enantiomer-specific amidohydrolyzing activity . This method yields enantiomerically pure ®-3-amino-3-phenylpropanoic acid and (S)-3-amino-3-phenylpropanoic acid with high molar conversion yields .
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological methods due to the high specificity and efficiency of enzymatic processes. Microorganisms such as Variovorax sp. and Burkholderia sp. are employed for their enantiomer-specific amidohydrolyzing activities .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in substitution reactions where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products:
Oxidation: Formation of phenylpyruvic acid or benzoylformic acid.
Reduction: Production of phenylalanine or phenylethylamine.
Substitution: Generation of N-substituted derivatives or esterified products.
Scientific Research Applications
Pharmaceutical Applications
1.1. Intermediate in Drug Synthesis
3-Amino-3-phenylpropanoic acid serves as a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it is a precursor for Maraviroc, a CCR5 antagonist used in the treatment of HIV. The compound's structural properties make it suitable for modifications that enhance drug efficacy and specificity .
1.2. Enantiomer Production
The production of enantiomerically pure forms of this compound is vital for pharmaceutical applications. Research has focused on enzymatic resolution methods to obtain (R)- and (S)-enantiomers, which are essential for synthesizing specific drugs with desired biological activities. Microorganisms capable of amidohydrolyzing N-acetyl derivatives have been identified as effective means for this purpose .
Biochemical Research
2.1. Gut Microbiota Interaction
Recent studies have highlighted the role of 3-phenylpropionic acid, a derivative of this compound, in promoting intestinal health. Research indicates that it enhances the intestinal epithelial barrier by activating the aryl hydrocarbon receptor (AhR) signaling pathway through metabolites produced by gut microbiota such as Bacteroides fragilis. This suggests potential applications in improving gut health and preventing intestinal disorders .
2.2. Neuroprotective Effects
Research into the neuroprotective properties of beta-amino acids like this compound has shown promise in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to protective effects against neuronal damage .
4.1. Pharmaceutical Development
A case study on the synthesis of Maraviroc demonstrated the efficiency of using this compound derivatives as intermediates, showcasing their role in enhancing drug design and efficacy against HIV .
4.2. Gut Health Research
A study involving animal models showed that supplementation with gut microbiota-derived 3-phenylpropionic acid improved intestinal barrier function, indicating potential therapeutic applications in gastrointestinal health management .
Mechanism of Action
The mechanism of action of 3-amino-3-phenylpropanoic acid involves its interaction with specific enzymes and receptors. It acts as a substrate for various aminotransferases and can be incorporated into metabolic pathways . The compound’s effects are mediated through its ability to donate or accept amino groups, influencing biochemical processes.
Comparison with Similar Compounds
Pharmaceutical Relevance :
- Antiviral Activity: Derivatives of (R)-3-amino-3-phenylpropanoic acid are hepatitis C virus (HCV) NS5B polymerase inhibitors, targeting viral replication .
- Anti-inflammatory Applications : It serves as a component in bradykinin B1 receptor antagonists, which modulate inflammatory responses .
- Drug Intermediates : The compound is utilized in prodrug formulations, such as ethyl ester hydrochlorides, to enhance bioavailability .
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : Fluorine or pyridyl groups enhance receptor binding specificity (e.g., chemokine vs. integrin targets) .
Pharmacological and Functional Differences
Antiviral Activity
- 3-Amino-3-phenylpropanoic acid: Targets HCV NS5B polymerase with IC₅₀ values in micromolar ranges .
- 3-Amino-3-(3-pyridyl)propanoic acid: Demonstrates broader activity in integrin antagonism but lacks direct antiviral data .
Anti-inflammatory Mechanisms
- (R)-3-Amino-3-phenylpropanoic acid: Binds to bradykinin B1 receptors (Ki ~10 nM), reducing inflammation .
- (R)-3-Amino-3-(3-fluorophenyl)propanoic acid: Higher lipophilicity from fluorine improves membrane permeability, enhancing chemokine receptor inhibition .
Physicochemical Properties
Biological Activity
3-Amino-3-phenylpropanoic acid (β-phenylalanine) is a non-proteinogenic amino acid with significant biological implications. This compound has garnered attention for its potential applications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various drugs, including Maraviroc, an HIV receptor antagonist. This article explores the biological activity of this compound, detailing its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C₉H₁₁NO₂
- Molecular Weight : 165.19 g/mol
- CAS Number : 614-19-7
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of benzaldehyde with malonic acid and ammonium acetate. Recent advancements have led to the development of a one-pot process that enhances yield and reduces environmental impact by minimizing waste and energy consumption .
Pharmacological Applications
- Antiviral Properties :
- Neuroprotective Effects :
- Antioxidant Activity :
Case Studies and Research Findings
- Microbial Synthesis :
- Prodrug Development :
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-amino-3-phenylpropanoic acid, and how do reaction conditions influence yield and purity?
The compound is commonly synthesized via organocatalytic aza-Michael additions or condensation of aldehydes with malonic acid in the presence of ammonium acetate . Reaction optimization, such as solvent choice (e.g., ethanol for reflux) and temperature control, is critical to achieving yields >90%. Post-synthetic purification via recrystallization or chromatography ensures high purity. Contaminants like unreacted aldehydes or byproducts (e.g., α,β-unsaturated acids) must be monitored using HPLC .
Q. How can researchers confirm the stereochemical configuration of this compound derivatives?
Chiral HPLC using columns like Chirobiotic T or TAG, which leverage macrocyclic glycopeptide stationary phases, resolves enantiomers effectively. For example, (S)- and (R)-isomers of β-amino acids can be separated with methanol/water mobile phases containing 0.1% triethylamine-acetic acid . Optical rotation measurements and X-ray crystallography further validate absolute configurations .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
The compound is highly soluble in aqueous acidic buffers (e.g., pH 3–5) but precipitates in neutral or alkaline conditions. Stability studies indicate degradation <5% over 24 hours at 25°C in dark, inert atmospheres. Storage at –20°C in amber vials under argon is recommended for long-term preservation .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound with >98% ee?
PGA (penicillin G acylase)-catalyzed kinetic resolution of racemic mixtures achieves high enantiomeric excess (ee). For instance, (S)-3-amino-3-phenylpropanoic acid is obtained via selective hydrolysis of N-acetylated precursors . Asymmetric organocatalysis using proline-derived catalysts in aza-Michael additions also provides enantioselectivity >95% .
Q. How can structural modifications of this compound enhance its bioactivity in enzyme inhibition studies?
Introducing substituents like hydroxy or nitro groups on the phenyl ring alters electron density, impacting binding to enzymes like tyrosine hydroxylase. For example, 3-(4-hydroxy-3-nitrophenyl) variants show enhanced inhibitory potency due to hydrogen bonding and steric effects . Computational docking (e.g., AutoDock Vina) predicts binding affinities, guiding rational design .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?
Matrix interference from proteins or salts in biological samples requires pre-treatment with solid-phase extraction (C18 cartridges) or derivatization (e.g., dansyl chloride for fluorescence detection). LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 180→136) ensures specificity and sensitivity at ng/mL levels .
Q. Methodological Considerations
Q. How do discrepancies in reported synthetic yields arise, and how can they be reconciled?
Variations in catalyst loading (e.g., 5–20 mol% for organocatalysts) or reaction time (6–24 hours) significantly impact yields. Reproducibility requires strict control of anhydrous conditions and exclusion of oxygen. Cross-validation via independent synthetic routes (e.g., malonic acid vs. aza-Michael pathways) identifies optimal protocols .
Q. What in vitro assays are suitable for evaluating the therapeutic potential of this compound derivatives?
Enzyme inhibition assays (e.g., fluorescence-based assays for proteases) and cell viability tests (MTT assays in HEK293 or HeLa lines) are standard. For anti-inflammatory activity, ELISA quantification of TNF-α or IL-6 in LPS-stimulated macrophages is recommended .
Q. Data Interpretation and Contradictions
Q. Why do some studies report conflicting bioactivity results for structurally similar derivatives?
Subtle stereochemical or regiochemical differences (e.g., para vs. meta substituents) drastically alter pharmacodynamics. For instance, 3-(3-hydroxyphenyl) variants exhibit higher BBB permeability than 4-hydroxy analogs due to reduced polarity . Contradictions may also stem from assay variability (e.g., IC50 values in different cell lines).
Q. How can researchers resolve inconsistencies in chromatographic separation data for β-amino acids?
Column aging (e.g., Chirobiotic T degradation after 500 runs) and mobile phase pH drift (optimal pH 4.5–5.5) contribute to variability. Regular column calibration with racemic standards and adjustment of buffer ionic strength (e.g., 10 mM ammonium acetate) improves reproducibility .
Properties
IUPAC Name |
3-amino-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOYFRCOTPUKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870691 | |
Record name | (+/-)-3-Amino-3-phenylpropanoic acid | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-19-7, 1664-54-6, 3646-50-2 | |
Record name | DL-β-Phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | beta-Phenyl-beta-alanine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-3-phenylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664546 | |
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Record name | 3646-50-2 | |
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Record name | 614-19-7 | |
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Record name | 3-AMINO-3-PHENYLPROPANOIC ACID | |
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Record name | (+/-)-3-Amino-3-phenylpropanoic acid | |
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Record name | β-phenyl-β-alanine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.430 | |
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Record name | 3-Amino-3-phenylpropanoic acid | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8YVW47H6H | |
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Retrosynthesis Analysis
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